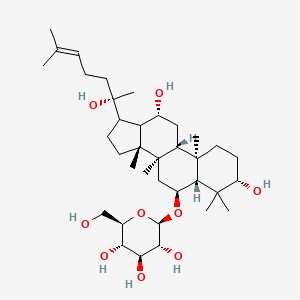

Sanchinoside B2

Description

Contextualization within Ginsenoside Chemistry and Panax Species Phytochemistry

Ginsenosides (B1230088), also referred to as panaxosides, are the primary active constituents of ginseng. researchgate.net Chemically, they are triterpenoid (B12794562) saponins (B1172615) built upon a four-ring, dammarane-type steroid skeleton. nih.gov The structural diversity of ginsenosides arises from the type and number of sugar moieties attached to the aglycone (the non-sugar part) at different positions, typically C-3, C-6, or C-20. jst.go.jp

Based on the structure of their aglycone, ginsenosides are broadly classified into two major groups: the protopanaxadiol (B1677965) (PPD) type and the protopanaxatriol (B1242838) (PPT) type. wikipedia.orgnih.gov The key structural difference is the presence of a hydroxyl group at the C-6 position in the PPT aglycone, which is absent in the PPD group. wikipedia.org Sanchinoside B2, more commonly known in scientific literature as Ginsenoside Re, is a prominent member of the protopanaxatriol (PPT) group. wisdomlib.orgresearchgate.net Its structure features a dammarane (B1241002) aglycone with sugar chains attached at positions C-6 and C-20. 1heartshop.com

The phytochemical profile of Panax species is complex and varies significantly between different species, such as Panax ginseng (Asian ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng (Sanqi or Tianqi). researchgate.netnih.gov this compound (Ginsenoside Re) is one of the most abundant ginsenosides found across these major Panax species. wisdomlib.orgnih.gov Its concentration can also differ depending on the part of the plant, with studies showing it is particularly abundant in the leaves and fruit pulp of ginseng. researchgate.netwikipedia.org

Historical Perspective on the Isolation and Initial Characterization of this compound

The scientific investigation of ginseng's chemical constituents began in earnest in the mid-20th century. Early pioneering work by Russian and Japanese scientists in the 1950s and 1960s led to the isolation and structural elucidation of the first ginsenosides. nih.govgoogle.com Researchers like S. Shibata and O. Tanaka developed methods to separate these saponins and characterized their fundamental aglycones, panaxadiol (B190476) and panaxatriol, laying the groundwork for ginsenoside chemistry. google.com

The nomenclature of ginsenosides (e.g., Ra, Rb, Rc, Rd, Re) was systematically established based on their mobility and separation patterns on thin-layer chromatography (TLC) plates, with Ginsenoside Re being one of the principal compounds identified through these early chromatographic studies. wikipedia.org

While Ginsenoside Re was characterized as part of this broader effort to understand Panax ginseng phytochemistry, the specific isolation under the name "this compound" is historically linked to research on Panax notoginseng. In 1985, a study by Chinese researchers Wei J.X. and colleagues reported the isolation and identification of Sanchinoside B1 and this compound from the rootlets of Panax notoginseng (Burk.) F. H. Chen, a species highly valued in traditional Chinese medicine. This work was significant in characterizing the specific ginsenoside profile of this particular Panax species.

Nomenclature and Isomeric Considerations of this compound

The compound known as this compound is identified by numerous synonyms in scientific literature and chemical databases, which reflects its isolation from different sources and by various research groups over time. Understanding this nomenclature is crucial for navigating the extensive body of research on this molecule. 1heartshop.com

The most widely accepted and frequently used name for this compound is Ginsenoside Re . 1heartshop.com Other common synonyms include Ginsenoside B2 , Panaxoside Re , and Sanchinoside Re . google.com The name Chikusetsusaponin Ivc is also used, though less frequently.

It is important to distinguish this compound from other related but structurally distinct ginsenosides. For instance, Sanchinoside Rh1 (more commonly Ginsenoside Rh1) is not a synonym but rather a metabolite or degradation product of this compound (Ginsenoside Re). wisdomlib.orgresearchgate.net Ginsenoside Rh1 is formed by the removal of the terminal rhamnose and glucose sugar units from the C-6 and C-20 positions of Ginsenoside Re, respectively, a process that can occur through metabolism by intestinal microflora. wisdomlib.orgresearchgate.net

Similarly, the term Prosapogenin (B1211922) A2 is not a direct synonym. A prosapogenin is a saponin (B1150181) that has been partially hydrolyzed, resulting in fewer sugar units than the parent compound. Chemical databases identify Prosapogenin A2 as a synonym for Ginsenoside Rh1, which is a monoglycosylated ginsenoside (one sugar unit). In contrast, this compound (Ginsenoside Re) is a triglycosylated ginsenoside (three sugar units in total, forming two chains). 1heartshop.com Therefore, Prosapogenin A2 represents a partially deglycosylated derivative of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H62O9 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 |

InChI Key |

RAQNTCRNSXYLAH-FQCRJTERSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Sanchinoside B2

Traditional and Conventional Extraction Techniques from Panax Species

Traditional and conventional extraction methods for ginsenosides (B1230088), including Sanchinoside B2, from Panax species typically employ solvent extraction. These methods are well-established and accessible, often utilizing solvents such as ethanol, methanol (B129727), or water, chosen based on the polarity of the target compounds researchgate.netsigmaaldrich.com.

Commonly employed conventional techniques include:

Soxhlet Extraction: This method involves continuous extraction using a solvent, offering a degree of efficiency but is known for being time-consuming and requiring substantial solvent volumes researchgate.netsigmaaldrich.com.

Maceration: This involves steeping the plant material in a solvent at ambient temperature for an extended period. It is a simpler method but can be less efficient than Soxhlet extraction researchgate.netsigmaaldrich.com.

Heat Reflux Extraction (HRE): This technique uses heat to increase the solubility and extraction rate of compounds. It is frequently used for saponin (B1150181) extraction and has shown higher efficiency compared to some other conventional methods like ultrasound-assisted extraction in certain studies researchgate.net.

Ultrasonic-Assisted Extraction (UAE): While often categorized as a novel technique due to its technological basis, UAE can also be considered an enhancement of conventional methods. It utilizes ultrasonic waves to disrupt plant cell walls, increasing solvent penetration and extraction efficiency. However, it can still be solvent- and time-consuming compared to more advanced methods researchgate.netsigmaaldrich.commdpi.com.

These conventional methods, while widely used, often suffer from drawbacks such as long extraction times, high solvent consumption, potential degradation of thermolabile compounds due to prolonged heating, and comparatively lower extraction yields researchgate.net.

Advanced and Emerging Extraction Technologies

To overcome the limitations of traditional methods, advanced and emerging extraction technologies have been developed and applied for the isolation of ginsenosides like this compound. These techniques aim to reduce extraction time, decrease solvent usage, improve extraction efficiency, and preserve the integrity of bioactive compounds.

Key advanced technologies include:

Supercritical Fluid Extraction (SFE): SFE, particularly using supercritical carbon dioxide (scCO2), is recognized as an efficient and environmentally friendly method for extracting thermolabile compounds mdpi.com. It offers advantages such as no organic solvent residues, high selectivity, and moderate operating temperatures. The use of co-solvents, such as ethanol, and high pressures (e.g., 400 bar and above) can significantly enhance the yield of ginsenosides mdpi.com.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell disruption and efficient extraction. It is known for its speed and ability to improve extraction yields compared to conventional methods researchgate.netmdpi.com.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures, which increases their solvating power and reduces extraction time and solvent consumption researchgate.net.

Other Emerging Techniques: Technologies such as strong electric field extraction and various membrane separation techniques (e.g., ultrafiltration, nanofiltration) are also being explored for natural product extraction and purification, offering potential benefits in efficiency and selectivity .

These advanced methods generally lead to higher extraction yields and purer extracts in shorter timeframes, making them valuable for the efficient isolation of this compound.

Chromatographic Separation and Purification Strategies

Following extraction, a series of chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds present in Panax extracts.

Prominent chromatographic methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both analytical and preparative separation of ginsenosides. Various stationary phases, such as C18 columns, are commonly employed with mobile phases typically consisting of solvent mixtures like ethanol-water or methanol with buffering salts sigmaaldrich.comresearchgate.net. HPLC allows for the separation of individual ginsenosides based on their differential partitioning between the mobile and stationary phases.

Preparative HPLC: This scaled-up version of HPLC is used to isolate larger quantities of purified compounds. It enables the purification of this compound to high purity levels, often exceeding 96% researchgate.net.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption associated with solid stationary phases. It has been successfully applied for the preparative separation of dammarane (B1241002) saponins (B1172615), including ginsenosides, from Panax species. HSCCC offers mild separation conditions and 100% recovery of the loaded sample, although it typically yields smaller quantities of individual ginsenosides per operation researchgate.net.

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This hyphenated technique is crucial for the identification and structural elucidation of extracted compounds, including this compound, by providing detailed mass information mdpi.com.

Other Chromatographic Techniques: In broader natural product purification, techniques such as adsorption chromatography, affinity chromatography, and gel filtration chromatography may also be utilized in multi-step purification protocols .

The choice and sequence of chromatographic methods depend on the complexity of the crude extract and the desired purity of the final this compound product.

Impact of Source Material and Processing on this compound Yield and Profile

The yield and profile of this compound are significantly influenced by the source material and the processing methods applied to the Panax species.

Source Material Variation: Different Panax species (Panax ginseng, Panax quinquefolius, Panax notoginseng) contain varying profiles and concentrations of ginsenosides. For instance, Panax notoginseng is specifically noted for containing sanchinosides koreascience.krsemanticscholar.orgresearchgate.net. The genetic variability within a species and geographical origin can also lead to differences in ginsenoside content.

Plant Part and Maturity: The roots of Panax plants are the primary source for ginsenoside isolation, with rootlets also being a significant source for specific compounds like sanchinosides koreascience.krsigmaaldrich.com. The maturity of the plant at harvest, typically requiring several years of cultivation (e.g., over 3 years for P. notoginseng), can also impact the accumulation of ginsenosides researchgate.net.

Processing Methods: Post-harvest processing plays a critical role. For example, steaming and heating Panax roots can lead to the transformation of certain dammarane ginsenosides into metabolites such as Ginsenoside Rh1 (this compound) semanticscholar.org. Drying and grinding the root material into a fine powder are standard preparatory steps to increase the surface area for efficient solvent extraction sigmaaldrich.com. The specific processing methods (e.g., white ginseng vs. red ginseng) can alter the ginsenoside composition and, consequently, the yield of this compound koreascience.krresearchgate.net.

Understanding these factors is crucial for optimizing extraction protocols and maximizing the yield and purity of this compound from its natural sources.

Compound Name Index:

this compound

Ginsenoside Rh1

Ginsenoside B2

Ginsenoside Re

Ginsenoside Rb1

Ginsenoside Rb2

Ginsenoside Rc

Ginsenoside Rd

Ginsenoside Rg1

Ginsenoside Rg2

Ginsenoside Rg3

Ginsenoside Rg5

Ginsenoside Rk1

Ginsenoside Rh2

Ginsenoside Rh3

Ginsenoside Rh4

Ginsenoside Rg6

Ginsenoside F4

Ginsenoside Rs1

Ginsenoside Rs2

Ginsenoside Rs3

Ginsenoside Rs4

Quinoginsenoside R4

Ginsenoside Rf2

Notoginsenoside R1

Quinquenoside R1

Sanchinoside Re

Chikusetsusaponin IVc

Chikusetsusaponin IVa

Calenduloside E

Dencichine

Trilinolein

Fumonisin B1

Fumonisin B2

Biosynthetic Pathways of Sanchinoside B2

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

Triterpenoid saponins (B1172615) are a widespread class of plant secondary metabolites synthesized via the isoprenoid pathway. nih.gov Their biosynthesis is generally characterized by three principal stages. nih.gov The first stage is the cyclization of 2,3-oxidosqualene (B107256), a linear 30-carbon precursor, which is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). nih.govuoa.gr This step is a critical branch point, diverting the precursor away from the synthesis of primary metabolites like sterols and toward saponin formation. uoa.gr

Following the formation of the initial triterpenoid backbone, the second stage involves oxidative modifications of this skeleton. nih.govnih.govuoa.gr These reactions, primarily mediated by cytochrome P450-dependent monooxygenases (P450s), introduce hydroxyl groups and other functionalities at various positions on the carbon framework, increasing its chemical diversity. nih.govuoa.grresearchgate.net The final stage is glycosylation, where sugar moieties are attached to the modified triterpenoid aglycone (sapogenin). nih.govnih.govuoa.gr This crucial step is catalyzed by UDP-glycosyltransferases (UGTs) and significantly impacts the solubility and biological activity of the final saponin molecule. nih.govmdpi.com

Key Enzymatic Transformations in Sanchinoside B2 Formation

The formation of this compound relies on a specific sequence of enzymatic reactions that build upon the general triterpenoid saponin pathway. Each step is catalyzed by a highly specific class of enzymes that ensures the correct assembly and modification of the molecule.

The fundamental building blocks for all isoprenoids, including this compound, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). etals.org Plants utilize two distinct pathways to synthesize these precursors, which are segregated into different cellular compartments. rsc.org

The Mevalonic Acid (MVA) pathway , located in the cytosol, is generally responsible for producing precursors for sesquiterpenes and triterpenes. rsc.orgnih.gov Studies on analogous compounds like ginsenosides (B1230088) suggest that the MVA pathway is the predominant contributor to the biosynthesis of dammarane-type saponins. etals.orgnih.gov

The Methylerythritol Phosphate (MEP) pathway occurs in the plastids and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. rsc.org

While these pathways are spatially separate, evidence of metabolic cross-talk between them exists, allowing for the exchange of common intermediates like IPP. etals.orgnih.gov Two units of farnesyl diphosphate (FPP), derived from these early precursors, are condensed to form squalene, which is then epoxidized to 2,3-oxidosqualene, the direct substrate for the cyclization step. researchgate.netinternationalscholarsjournals.orgresearchgate.net

The cyclization of the linear 2,3-oxidosqualene is the first committed step in the biosynthesis of the specific dammarane (B1241002) skeleton of this compound. researchgate.netoup.com This reaction is catalyzed by a specific oxidosqualene cyclase, Dammarenediol-II synthase (DDS) . researchgate.netfrontiersin.orgnih.gov The DDS enzyme directs the intricate series of bond formations required to convert the linear precursor into the tetracyclic dammarane core structure, specifically dammarenediol-II. frontiersin.orgnih.govresearchgate.net The functional characterization of DDS in plants like Panax ginseng has confirmed its role as the gateway enzyme for the production of all dammarane-type saponins. oup.comnih.gov

Glycosylation is a terminal and vital step in the biosynthesis of this compound, responsible for attaching sugar chains to the dammarane aglycone. This process is mediated by a large family of enzymes called UDP-glycosyltransferases (UGTs) . nih.govmdpi.com UGTs catalyze the transfer of a sugar moiety, such as glucose, from an activated donor molecule like UDP-glucose to a specific hydroxyl group on the sapogenin. nih.govresearchgate.net

The addition of these sugar units enhances the water solubility of the molecule and is critical for its biological functions. nih.govmdpi.com The specific UGTs involved determine the number, type, and linkage of sugars, leading to the vast structural diversity seen among saponins. mdpi.com This enzymatic process is a key contributor to the final identity and properties of this compound. nih.gov

After the formation of the initial dammarenediol-II skeleton, it undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s) . nih.govuoa.grresearchgate.net P450s are a large and diverse family of enzymes that introduce functional groups, most commonly hydroxyl groups (-OH), onto the triterpenoid backbone. researchgate.netnih.gov

These hydroxylation events create the specific attachment points for the subsequent glycosylation steps by UGTs. oup.com For instance, in the biosynthesis of many dammarane-type ginsenosides, a key P450 enzyme, CYP716A47, has been identified to catalyze the hydroxylation of dammarenediol-II to form protopanaxadiol (B1677965), a more advanced intermediate. oup.com Similar P450-catalyzed hydroxylations are essential for creating the specific aglycone structure required for this compound synthesis.

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Step in Pathway | Function |

| Oxidosqualene Cyclase (OSC) | Dammarenediol-II Synthase (DDS) | Cyclization | Catalyzes the cyclization of 2,3-oxidosqualene to form the dammarenediol-II skeleton. frontiersin.orgnih.gov |

| Monooxygenase | Cytochrome P450 (CYP) | Modification | Oxidizes and hydroxylates the dammarane skeleton to create attachment points for sugars. nih.govoup.comresearchgate.net |

| Glycosyltransferase | UDP-Glycosyltransferase (UGT) | Glycosylation | Transfers sugar moieties from a UDP-sugar donor to the triterpenoid aglycone. nih.govmdpi.com |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level to control the quantity and timing of its production. The expression of the biosynthetic genes, including those for DDS, P450s, and UGTs, is controlled by various transcription factors. nih.gov Research has identified several families of transcription factors, such as MYB , bHLH , and WRKY , that are involved in modulating the saponin biosynthesis pathway. nih.gov

For example, the transcription factor PgMYB2 has been shown to bind to the promoter of the DDS gene, thereby activating its expression. nih.gov The expression of these regulatory and biosynthetic genes can also be influenced by external stimuli and internal developmental cues. nih.gov Plant signaling molecules like methyl jasmonate (MeJA) are known to strongly induce the transcription of genes involved in the pathway, suggesting a role for these saponins in plant defense responses. nih.govmdpi.com The coordinated expression of these genes is essential for the efficient production of this compound. mdpi.com

Biotechnological Approaches for Enhanced this compound Production

The intricate structure of this compound and its limited availability from natural plant sources have spurred the development of biotechnological strategies to enhance its production. These approaches, primarily centered around plant cell culture and the genetic engineering of microbial systems, offer promising avenues for a sustainable and scalable supply of this valuable compound. Methodologies such as metabolic engineering and synthetic biology are at the forefront of these efforts, aiming to manipulate the biosynthetic pathways to increase the yield of this compound and related ginsenosides.

Plant Engineering: Elicitation in Panax notoginseng Cell Cultures

One of the key strategies in plant biotechnology to boost the production of secondary metabolites is the use of elicitors. Elicitors are compounds that trigger defense responses in plant cells, often leading to an increased synthesis of specific phytochemicals. In the context of this compound, which is naturally produced in Panax notoginseng, studies on the effect of elicitors on ginsenoside production in cell cultures of this plant provide valuable insights.

Interactive Data Table: Enhancement of Ginsenoside Production in Panax notoginseng Cell Cultures with Methyl Jasmonate (MJA) Elicitation

| Treatment | Ginsenoside Rg1 (mg/100mg DW) | Ginsenoside Re (mg/100mg DW) | Ginsenoside Rb1 (mg/100mg DW) | Ginsenoside Rd (mg/100mg DW) | Total Ginsenoside Content (mg/100mg DW) |

| Control (Untreated) | 0.18 ± 0.01 | 0.21 ± 0.01 | 0.21 ± 0.02 | 0.00 | 0.60 |

| Single MJA Addition | 0.32 ± 0.02 | 0.36 ± 0.02 | 0.72 ± 0.06 | 0.08 ± 0.01 | 1.48 |

| Two MJA Additions | 0.43 ± 0.02 | 0.46 ± 0.03 | 1.09 ± 0.07 | 0.14 ± 0.02 | 2.12 |

| Two MJA Additions + Sucrose Feeding | Not Reported | Not Reported | Not Reported | Not Reported | 2.02 ± 0.06 |

Data is presented as mean ± standard deviation. DW = Dry Weight. This table illustrates the effect of different MJA elicitation strategies on the content of major ginsenosides in an airlift bioreactor. nih.gov

Interactive Data Table: Maximum Ginsenoside Production in Panax notoginseng Cell Cultures with Repeated MJA Elicitation and Sucrose Feeding

| Ginsenoside | Maximum Production (mg/L) |

| Ginsenoside Rg1 | 111.8 ± 4.7 |

| Ginsenoside Re | 117.2 ± 4.6 |

| Ginsenoside Rb1 | 290.2 ± 5.1 |

| Ginsenoside Rd | 32.7 ± 8.1 |

This table shows the maximum production levels of major ginsenosides achieved in an airlift bioreactor under an optimized elicitation and feeding strategy. nih.gov

Synthetic Biology: Heterologous Production in Microbial Hosts

Synthetic biology offers a powerful alternative to plant-based production by transferring the entire biosynthetic pathway of a desired compound into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). These microorganisms can be genetically engineered to efficiently produce complex molecules like this compound from simple sugars. This approach has several advantages, including faster production cycles, scalability, and the potential for continuous manufacturing processes.

The heterologous production of ginsenosides, including the precursors of this compound, has been a significant focus of metabolic engineering research. For instance, scientists have successfully engineered S. cerevisiae to produce protopanaxadiol (PPD), the aglycone core of many dammarane-type ginsenosides, including this compound.

One study detailed the metabolic engineering of S. cerevisiae for the production of PPD. researchgate.net By overexpressing key enzymes in the upstream mevalonate (B85504) pathway and introducing genes from Panax ginseng and Arabidopsis thaliana, the researchers were able to achieve a significant, 262-fold increase in PPD production. researchgate.net Further optimization through two-phase extractive fermentation led to a final PPD titer of 1189 mg/L. researchgate.net

While this study did not extend to the final glycosylation steps to produce this compound, it lays a critical foundation. The successful high-level production of the PPD backbone demonstrates the feasibility of using engineered yeast as a platform for producing a wide array of ginsenosides. The subsequent steps would involve identifying and introducing the specific UDP-glycosyltransferases (UGTs) responsible for attaching the sugar moieties to the PPD core to yield this compound.

Interactive Data Table: Stepwise Enhancement of Protopanaxadiol (PPD) Production in Engineered Saccharomyces cerevisiae

| Engineering Step | PPD Production (mg/g DCW) | Fold Increase |

| Initial Strain (with PPD pathway genes) | 0.05 | 1 |

| Overexpression of upstream pathway genes and codon optimization of PPD synthase | 13.1 | 262 |

| Two-phase extractive fermentation | 8.40 (equivalent to 1189 mg/L) | - |

DCW = Dry Cell Weight. The final production is given in both mg/g DCW and mg/L from the referenced study. researchgate.net

Chemical Synthesis and Derivatization Strategies for Sanchinoside B2 and Analogs

Total Synthesis Approaches to Related Ginsenoside Core Structures

The total synthesis of the dammarane-type core structure, the fundamental skeleton of Sanchinoside B2, is a complex undertaking that has been approached by various research groups. These syntheses often involve numerous steps and sophisticated chemical transformations to achieve the desired stereochemistry of the tetracyclic ring system and the side chain. While a complete total synthesis specifically targeting this compound has not been extensively reported, the strategies for synthesizing related ginsenoside aglycones, such as protopanaxadiol (B1677965) (PPD), are directly applicable.

Key strategies in the total synthesis of the dammarane-type core often involve:

Stereoselective Reactions: The use of stereoselective reactions is crucial to control the configuration of the multiple chiral centers within the ginsenoside core.

Ring-Closing Metathesis: This powerful reaction has been employed to construct the characteristic five- and six-membered rings of the tetracyclic system.

Radical Cyclizations: Free-radical-mediated cyclizations have also been utilized to form the intricate ring systems of these natural products.

A significant challenge in the total synthesis of ginsenosides (B1230088) is the introduction of the hydroxyl groups at specific positions with the correct stereochemistry. For instance, the synthesis of the protopanaxadiol aglycone requires the stereospecific placement of hydroxyl groups at C-3 and C-12.

| Approach | Key Reactions | Advantages | Challenges |

| Linear Synthesis | Stepwise construction of the molecule | Straightforward planning | Often results in low overall yields |

| Convergent Synthesis | Fragment coupling | Higher overall yields | Requires careful planning of fragment synthesis |

| Biomimetic Synthesis | Mimicking biosynthetic pathways | Can be highly efficient and stereoselective | Requires a deep understanding of enzymatic reactions |

Semi-Synthesis and Structural Modification of this compound

Given the complexity and often low yields of total synthesis, semi-synthetic approaches starting from readily available natural ginsenosides are a more practical and widely used strategy for obtaining this compound and its analogs. These methods leverage the natural abundance of certain ginsenosides, which can be chemically or enzymatically modified to produce rarer or novel compounds.

The sugar moieties attached to the ginsenoside core play a critical role in their biological activity. Therefore, the ability to selectively add or remove these sugar units is of paramount importance for structure-activity relationship studies and the generation of novel analogs.

Glycosylation: The attachment of sugar molecules to the aglycone core can be achieved through both chemical and enzymatic methods.

Chemical Glycosylation: This typically involves the activation of a sugar donor (e.g., a glycosyl halide or trichloroacetimidate) and its reaction with a hydroxyl group on the aglycone. Challenges in chemical glycosylation include achieving regioselectivity (attaching the sugar to the desired hydroxyl group) and stereoselectivity (forming the correct anomeric linkage).

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (like UDP-glucose) to an acceptor molecule. mdpi.comnih.govnih.govnih.govmdpi.com GTs offer high regioselectivity and stereoselectivity, making them powerful tools for the synthesis of specific ginsenosides. mdpi.comnih.govnih.govnih.govmdpi.com For example, specific UDP-glycosyltransferases (UGTs) have been identified and used to glycosylate protopanaxadiol at the C-3 or C-20 positions. mdpi.com

Deglycosylation: The selective removal of sugar units can also be accomplished through various methods.

Acid Hydrolysis: Treatment with mild acid can cleave glycosidic bonds, but this method often lacks selectivity and can lead to a mixture of products.

Enzymatic Hydrolysis: Glycosidases are enzymes that specifically cleave glycosidic bonds. By selecting enzymes with specificities for certain sugar linkages, it is possible to achieve selective deglycosylation. nih.govwalshmedicalmedia.comnih.govresearchgate.netablesci.com For instance, β-glucosidases can be used to remove glucose units from the C-3 or C-20 positions of protopanaxadiol-type ginsenosides. nih.govresearchgate.netmdpi.com

Microbial Transformation: Fermentation of ginsenosides with specific microorganisms can lead to deglycosylation through the action of microbial enzymes. nih.govnih.govmdpi.com

| Method | Reagents/Enzymes | Selectivity | Advantages | Disadvantages |

| Chemical Glycosylation | Glycosyl halides, trichloroacetimidates | Moderate to high | Access to unnatural glycosides | Requires protecting groups, harsh conditions |

| Enzymatic Glycosylation | Glycosyltransferases (UGTs) | High | High selectivity, mild conditions | Enzyme availability and stability can be limiting |

| Acidic Deglycosylation | Mild acids (e.g., acetic acid) | Low | Simple procedure | Lack of selectivity, potential for side reactions |

| Enzymatic Deglycosylation | Glycosidases (e.g., β-glucosidase) | High | High selectivity, mild conditions | Enzyme cost and availability |

| Microbial Transformation | Specific bacterial or fungal strains | Varies | Can produce novel metabolites | Can be slow, product profile may be complex |

Beyond modifications to the sugar moieties, the aglycone core of this compound can also be chemically altered to produce a diverse range of analogs. These modifications can be used to probe the structure-activity relationships of these compounds and to develop new therapeutic agents with improved properties.

Common targeted chemical modifications include:

Esterification and Etherification: The hydroxyl groups on the aglycone can be converted to esters or ethers to modify the lipophilicity and pharmacokinetic properties of the molecule.

Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones, or other functional groups can be reduced.

Halogenation: The introduction of halogen atoms can alter the electronic properties and metabolic stability of the molecule.

Click Chemistry: The introduction of azide (B81097) or alkyne functional groups allows for the use of "click" chemistry to attach a wide variety of substituents.

The synthesis of these analogs allows for a systematic investigation of how different structural features contribute to the biological activity of this compound.

Synthetic Routes to this compound Precursors and Metabolites

The synthesis of precursors and metabolites of this compound is essential for a comprehensive understanding of its biosynthesis, metabolism, and mechanism of action.

Precursors: The key precursor to the this compound aglycone is 2,3-oxidosqualene (B107256), which is cyclized by dammarenediol-II synthase to form dammarenediol-II. This is then hydroxylated to produce protopanaxadiol (PPD), the direct aglycone of this compound. nih.govmdpi.com The synthesis of these precursors can be achieved through multi-step chemical synthesis or through biotechnological approaches using engineered microorganisms. researchgate.net

Metabolites: After oral administration, ginsenosides like this compound are metabolized by the gut microbiota. nih.govnih.gov The primary metabolic pathway involves the stepwise deglycosylation of the sugar chains. nih.govnih.gov For protopanaxadiol-type ginsenosides, this leads to the formation of ginsenoside Rd, and ultimately to the aglycone protopanaxadiol (PPD). researchgate.netnih.gov These metabolites are often more readily absorbed and may exhibit different or more potent biological activities than the parent compound. The synthesis of these metabolites is crucial for pharmacological studies and can be achieved through enzymatic or microbial deglycosylation of the parent ginsenoside. mdpi.compreprints.org

| Compound Type | Synthetic Approach | Key Intermediates/Enzymes |

| Aglycone Precursors | Chemical synthesis, Microbial fermentation | Squalene, 2,3-oxidosqualene, Dammarenediol-II synthase |

| Glycosyl Donors | Chemical synthesis | Protected sugar derivatives |

| Metabolites | Enzymatic deglycosylation, Microbial transformation | Glycosidases |

Molecular and Cellular Mechanisms of Sanchinoside B2 Action in Vitro Studies

Interaction with Molecular Targets and Receptors

A significant molecular target identified for Sanchinoside B2 is Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). This compound has been reported to inhibit the expression of PPAR-γ selleckchem.comselleckchem.comselleckchem.comselleckchem.comselleck.co.jpmedchemexpress.comselleck.cnselleckchem.comselleckchem.comtargetmol.cnmedchemexpress.comselleck.co.jpmedchemexpress.com. This interaction suggests a potential mechanism through which this compound may exert its various biological effects, including anti-inflammatory and anti-adipogenic activities. While other molecular targets may be implicated through its modulation of cellular signaling pathways, PPAR-γ is the most clearly defined target based on the provided information.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

The following table summarizes the reported inhibitory effects of this compound on key pro-inflammatory cytokines, which are often regulated by the signaling pathways discussed above.

Compound List:

this compound

Ginsenoside Rh1

Cellular Processes Affected by this compound (In Vitro)

Modulation of Tumor Cell Processes (In Vitro Studies)

Studies investigating the effects of this compound and structurally similar ginsenosides (B1230088) have demonstrated potent activities against various cancer cell lines. These effects primarily manifest as the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.

Proliferation: this compound, through its identity as Ginsenoside Re and Rh1, and related ginsenosides such as Rh2 and Rg3, have shown significant anti-proliferative effects in vitro. For instance, Ginsenoside Rh2 has been observed to suppress the proliferation of multiple cancer cell lines, including human breast cancer (MCF-7), lung adenocarcinoma (A549), colorectal carcinoma (HCT116), prostate cancer (LNCaP and PC3) mdpi.com. Ginsenoside Rg3 has been reported to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest in the G1 phase mdpi.com. Furthermore, Ginsenoside Rd has demonstrated an inhibitory effect on the growth of SCC9 tongue cancer cells scielo.br. These effects are often linked to the modulation of cell cycle regulatory proteins and signaling pathways that control cell division.

Migration and Invasion: The capacity of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. Ginsenoside Rh1 (this compound) has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells medkoo.com. Similarly, Ginsenoside Rh2 has demonstrated efficacy in inhibiting cancer cell migration and invasion in various cancer models mdpi.commdpi.com. Ginsenoside Rg3 also exhibits anti-migration activity mdpi.com, and Ginsenoside Rd has been found to suppress the migration and invasion of tongue cancer cells scielo.br. These actions suggest that this compound and its related compounds can interfere with the cellular machinery responsible for cell motility and extracellular matrix degradation.

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Several ginsenosides, including Rh2, Rg3, Rd, CK, and Rg2, have been identified as potent inducers of apoptosis in cancer cells mdpi.comscielo.brmdpi.comwindows.netfrontiersin.orgfrontiersin.orgmdpi.comaccscience.com. The induction of apoptosis by these compounds can occur through various pathways, including the activation of caspases (e.g., caspase-3, -8, -9), modulation of the mitochondrial death pathway, regulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS) frontiersin.orgoncotarget.com. For example, Procyanidin B2, a related compound, has been shown to increase apoptotic rates and enhance caspase activities in gastric cancer cells nih.gov. Ginsenoside CK has been specifically noted to induce apoptosis in small cell lung cancer cells in a dose-dependent manner accscience.com.

Structure Activity Relationship Sar Studies of Sanchinoside B2 and Its Analogs in Vitro Focus

Influence of Glycosylation Patterns on Biological Activity

The number, type, and position of sugar moieties attached to the triterpenoid (B12794562) aglycone play a pivotal role in the biological activity of dammarane (B1241002) saponins (B1172615). Glycosylation significantly impacts the solubility, bioavailability, and interaction of these compounds with biological targets.

Research on various ginsenosides (B1230088) demonstrates that the presence and nature of sugar chains at the C-3 and C-20 positions of the dammarane skeleton are critical for their activity. For instance, studies have shown that the deglycosylation of ginsenosides can lead to an increase in their cytotoxic activity against cancer cells. This is attributed to the enhanced cell membrane permeability of the less polar aglycones.

The type of sugar residue also influences the biological effect. For example, a study on the anti-aging activities of four ginsenoside derivatives (Rg5, Rg6, Rk1, and F4) in Caenorhabditis elegans revealed that derivatives with two glucose residues (Rg5 and Rk1) exhibited superior activity compared to those with glucose-(2-1)-rhamnose residues (Rg6 and F4) nih.gov. This suggests that the nature of the sugar itself is a key determinant of bioactivity.

Furthermore, the position of glycosylation is a critical factor. The glycosylation at the C-3 position is a common feature among many bioactive ginsenosides and is considered a favorable modification for pharmaceutical activities nih.gov. The enzymatic modification of these sugar chains offers a promising avenue for generating novel analogs with enhanced therapeutic properties.

| Compound | Glycosylation Pattern | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Ginsenoside Rg5 | Two glucose residues | Superior anti-aging activity in C. elegans | nih.gov |

| Ginsenoside Rk1 | Two glucose residues | Superior anti-aging activity in C. elegans | nih.gov |

| Ginsenoside Rg6 | Glucose-(2-1)-rhamnose residues | Lower anti-aging activity compared to Rg5 and Rk1 | nih.gov |

| Ginsenoside F4 | Glucose-(2-1)-rhamnose residues | Lower anti-aging activity compared to Rg5 and Rk1 | nih.gov |

Role of Triterpenoid Aglycone Modifications in Receptor Binding and Cellular Effects

Modifications to the triterpenoid aglycone, the non-sugar core of Sanchinoside B2, can profoundly alter its interaction with cellular targets and, consequently, its biological effects. The dammarane scaffold presents several sites for potential modification, including the double bond position in the side chain.

Studies on ginsenoside derivatives have highlighted the importance of the aglycone structure. For example, the position of the double bond in the side chain has been shown to influence anti-aging bioactivities nih.gov. Specifically, ginsenosides Rg5 and F4, which have a double bond at the Δ20(22) position, demonstrated better effects than Rk1 and Rg6, which have a double bond at the Δ20(21) position nih.gov. This indicates that subtle changes in the aglycone's side chain can significantly impact biological outcomes.

| Compound | Aglycone Modification | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Ginsenoside Rg5 | Double bond at Δ20(22) | Better anti-aging effects in C. elegans | nih.gov |

| Ginsenoside F4 | Double bond at Δ20(22) | Better anti-aging effects in C. elegans | nih.gov |

| Ginsenoside Rk1 | Double bond at Δ20(21) | Lesser anti-aging effects compared to Rg5 and F4 | nih.gov |

| Ginsenoside Rg6 | Double bond at Δ20(21) | Lesser anti-aging effects compared to Rg5 and F4 | nih.gov |

Stereochemical Considerations and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of the SAR of dammarane saponins. The configuration of chiral centers, particularly at the C-20 position, can dramatically influence the biological activity of these compounds.

A notable example is the stereoisomers of ginsenoside Rh2. In vitro studies have shown that the stereochemistry of the hydroxyl group at the C-20 position plays a crucial role in its antiproliferative activities against prostate cancer cells nih.gov. Specifically, only the 20(S)-Rh2 epimer exhibited significant proliferation inhibition, while the 20(R)-Rh2 epimer was less active nih.gov.

Similarly, a study on the anticancer activity of ginsenoside AD-1 and AD-2 isomers found that the 20(R) epimers (20(R)-AD-1 and 20(R)-AD-2) exhibited significantly better anticancer activity than their 20(S) counterparts nih.gov. The IC50 values of the 20(R) isomers were almost twice as low as the 20(S) isomers in various cancer cell lines nih.gov. This difference in activity is attributed to the spatial selectivity of the groups at the C-20 position, which affects how the molecule interacts with its biological target.

These findings underscore the importance of controlling stereochemistry during the synthesis of this compound analogs to achieve the desired biological activity.

| Compound | Stereochemistry at C-20 | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Ginsenoside 20(S)-Rh2 | (S) configuration | Proliferation inhibition of prostate cancer cells | nih.gov |

| Ginsenoside 20(R)-Rh2 | (R) configuration | Less active against prostate cancer cells | nih.gov |

| 20(R)-AD-1 | (R) configuration | Stronger anticancer activity | nih.gov |

| 20(S)-AD-1 | (S) configuration | Weaker anticancer activity | nih.gov |

| 20(R)-AD-2 | (R) configuration | Stronger anticancer activity | nih.gov |

| 20(S)-AD-2 | (S) configuration | Weaker anticancer activity | nih.gov |

Computational and Molecular Modeling Approaches to SAR

Computational and molecular modeling techniques are invaluable tools for elucidating the SAR of complex natural products like this compound. These in silico methods can predict the binding affinity of analogs to target proteins, explain the structural basis of their activity, and guide the design of new derivatives with improved properties.

Molecular docking studies have been employed to investigate the interaction of ginsenosides with various protein targets. For instance, a study on ginsenoside derivatives and their anti-aging effects used molecular docking to analyze their interaction with the acetylcholinesterase (AChE) active site nih.gov. The results showed that the more active compounds, Rg5 and Rk1, formed more hydrogen bonds and hydrophobic interactions with the amino acid residues of AChE compared to the less active compounds nih.gov.

Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. These simulations can help to understand the stability of the binding and the conformational changes that may occur upon ligand binding.

While specific computational studies on this compound are not widely reported, the methodologies applied to other ginsenosides are directly applicable. By building a homology model of a potential target protein and docking this compound and its virtual analogs, it is possible to predict their binding modes and affinities, thereby prioritizing the synthesis of the most promising compounds for in vitro testing.

Advanced Analytical Methodologies for Sanchinoside B2 Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography stands as a cornerstone for the separation and analysis of Sanchinoside B2 from intricate botanical extracts and biological samples. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be qualitative screening, precise quantification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of this compound. Typically, a reversed-phase C18 column is utilized for separation, coupled with ultraviolet (UV) detection at approximately 203 nm, as ginsenosides (B1230088) lack a strong chromophore. sciopen.comresearchgate.net Gradient elution with a mobile phase consisting of water and acetonitrile (B52724) is commonly used to achieve optimal separation from other structurally similar ginsenosides. researchgate.net Method validation for HPLC analysis of ginsenosides, including this compound (also known as Ginsenoside Rh1), demonstrates good linearity, precision, and accuracy, making it a reliable method for quality control purposes. researchgate.netnih.gov

Table 1: Exemplary HPLC Method Parameters for Ginsenoside Analysis (including this compound/Ginsenoside Rh1)

| Parameter | Value |

| Column | Kromasil C18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | A: Ultrapure water; B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 203 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of this compound, primarily in terms of speed, resolution, and sensitivity. nih.gov The use of sub-2 µm particle columns in UPLC systems allows for faster separations without compromising efficiency. This high-throughput capability is particularly valuable for the analysis of large numbers of samples. nih.govnih.gov UPLC methods, often coupled with mass spectrometry, have been developed for the simultaneous determination of numerous ginsenosides, including this compound (Ginsenoside Rh1), in various ginseng preparations. nih.govnih.gov These methods exhibit excellent linearity, low limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Table 2: UPLC Method Validation Data for Ginsenoside Rh1 (this compound)

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 4.0 - 20.4 ng/mL |

| Limit of Quantification (LOQ) | 8.0 - 51.0 ng/mL |

| Intra-day Precision (RSD) | 0.90% - 1.86% |

| Repeatability (RSD) | 1.33% - 3.74% |

| Recovery | 86.16% - 112.39% |

Data compiled from a study on black ginseng analysis. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and preliminary screening of this compound in herbal extracts. magtech.com.cn It is a relatively simple, rapid, and cost-effective method for identifying the presence of ginsenosides. For visualization, a spray reagent, such as a sulfuric acid-ethanol mixture followed by heating, is typically used, which imparts a characteristic color to the ginsenoside spots. magtech.com.cn While primarily qualitative, semi-quantitative analysis can be performed by comparing the spot intensity and size to that of a reference standard. The separation is generally achieved on silica (B1680970) gel plates with a solvent system tailored to the polarity of the ginsenosides. magtech.com.cn

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique, it provides a powerful platform for the unambiguous identification and characterization of this compound, even in complex mixtures.

Electrospray Ionization Multi-Stage Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. In tandem mass spectrometry (MS/MS), precursor ions corresponding to the molecule of interest are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information, such as the sequence and identity of sugar moieties and the structure of the aglycone. For ginsenosides, fragmentation typically involves the sequential loss of sugar residues. The fragmentation pathway of this compound (Ginsenoside Rh1) in negative ion mode would show a precursor ion and fragment ions corresponding to the loss of the glucose moiety. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the high sensitivity and selectivity of MS detection. mdpi.com This hyphenated technique is the gold standard for the definitive identification and quantification of this compound in complex samples like plant extracts and biological fluids. mdpi.comnih.gov UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provides high-resolution and accurate mass data, enabling the confident identification of this compound and its metabolites. mdpi.comnih.gov The use of tandem MS (MS/MS) in LC-MS further enhances specificity and allows for structural elucidation based on fragmentation patterns. nih.govsemanticscholar.org

Table 3: LC-MS/MS Parameters for the Analysis of Ginsenoside Rh1 (this compound)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion [M-H]⁻ | m/z 637.4322 |

| Product Ions (Negative Mode) | m/z 475.3778 [M-H-Glc]⁻ |

| Collision Energy | Optimized for specific instrument (e.g., 36-64 eV) |

Data derived from studies on simultaneous ginsenoside analysis. nih.govsemanticscholar.org

UPLC-Time-of-Flight Mass Spectrometry (UPLC-TOF/MS)

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) has emerged as a powerful and indispensable tool for the rapid and sensitive analysis of complex mixtures, such as herbal extracts containing this compound. This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of TOF-MS, enabling the precise identification and characterization of individual components.

In the analysis of ginsenosides, including this compound (also known as Ginsenoside Re), UPLC-TOF/MS is typically operated in negative electrospray ionization (ESI) mode, as ginsenosides readily form [M-H]⁻ ions. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in compound identification.

A typical UPLC-TOF/MS analysis of this compound would involve chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of water (often with a formic acid modifier) and acetonitrile. nih.gov The mass spectrometer would be set to acquire data over a specific mass range to include the expected m/z of this compound. The PubChem database lists an observed [M-H]⁻ ion for Ginsenoside Re at m/z 945.5428393. nih.gov

The fragmentation pattern of this compound, obtained through MS/MS experiments, provides crucial structural information. The fragmentation of the [M-H]⁻ precursor ion typically involves the sequential loss of its sugar moieties. For instance, the fragmentation of Ginsenoside Re has been reported to show characteristic fragment ions at m/z 799, 783, 637, and 475, corresponding to the loss of different sugar units. nih.gov

Table 1: UPLC-TOF/MS Parameters for this compound Analysis (Illustrative)

| Parameter | Value |

| Chromatography | |

| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of ginsenosides |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Range | m/z 100-1500 |

| Precursor Ion [M-H]⁻ | ~945.54 |

| Collision Energy | Optimized for fragmentation |

| Data Acquisition | Full scan and data-dependent MS/MS |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and analytical goals.

Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the complex chemical structure of this compound relies on the application of various spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

Detailed ¹H and ¹³C NMR data for Ginsenoside Re (this compound) have been reported in the literature. nih.gov The ¹H NMR spectrum reveals the chemical shifts and coupling constants of all the protons in the molecule, providing information about their chemical environment and spatial relationships. The ¹³C NMR spectrum, in turn, provides the chemical shifts of each carbon atom, indicating the type of carbon (e.g., methyl, methylene, methine, quaternary) and its connectivity.

Table 2: Selected ¹³C NMR Chemical Shifts for this compound (Ginsenoside Re) Aglycone

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | 79.8 |

| C-6 | 72.0 |

| C-12 | 80.9 |

| C-20 | 74.4 |

| C-24 | 126.2 |

| C-25 | 131.9 |

Data adapted from published literature. researchgate.net The solvent used for NMR analysis can influence chemical shifts.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. A study on the vibrational spectroscopy of Ginsenoside Re has provided insights into its IR spectrum. nih.gov Key absorptions would include a broad band in the region of 3400 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups, C-H stretching vibrations of the steroidal backbone and sugar moieties around 2900 cm⁻¹, and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule. For a compound like this compound, which lacks extensive chromophores, the UV absorption is expected to be weak and occur at shorter wavelengths. The primary absorption would be due to the carbon-carbon double bond in the side chain. While specific lambda max values for this compound are not extensively reported in readily available literature, ginsenosides generally exhibit weak end absorption in the UV region. For instance, studies on other ginsenosides like Rb1 have shown UV absorption spectra with maxima around 200-210 nm. researchgate.net

Development and Application of Reference Standards for this compound

The development and use of high-purity reference standards are fundamental to achieving accuracy and consistency in the qualitative and quantitative analysis of this compound. A reference standard is a highly purified and well-characterized substance used as a benchmark for identification and quantification.

Development and Certification: The preparation of a this compound reference standard involves its isolation from a natural source, typically the roots of Panax species, followed by extensive purification using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC).

The certification of a this compound reference standard is a rigorous process that involves comprehensive characterization to confirm its identity and purity. This typically includes:

Spectroscopic Analysis: Extensive NMR (¹H, ¹³C, and 2D-NMR) studies to confirm the chemical structure.

Mass Spectrometry: High-resolution mass spectrometry to determine the exact molecular weight and elemental composition.

Chromatographic Purity: Analysis by HPLC or UPLC with multiple detection methods (e.g., UV, MS) to assess purity and identify any potential impurities.

Other Physicochemical Tests: Determination of properties such as melting point, specific rotation, and water content.

Several commercial suppliers offer Ginsenoside Re (this compound) as an analytical or primary reference standard, indicating its availability for research and quality control purposes. sigmaaldrich.comsigmaaldrich.comscbt.com

Application in Research and Quality Control: Certified reference standards of this compound are indispensable in various applications:

Qualitative Analysis: The retention time and mass spectrum of a peak in a sample chromatogram are compared with those of the reference standard to confirm the presence of this compound.

Quantitative Analysis: The reference standard is used to prepare a calibration curve to accurately determine the concentration of this compound in a sample. This is crucial for the quality control of herbal raw materials and finished products. nih.gov

Method Validation: Reference standards are essential for validating analytical methods, ensuring their accuracy, precision, linearity, and robustness.

Pharmacological and Toxicological Studies: The use of a well-characterized reference standard ensures that the observed biological activity is attributable to this compound and not to impurities.

The availability and proper use of a this compound reference standard are critical for ensuring the quality, safety, and efficacy of ginseng-containing products and for advancing the scientific understanding of this important bioactive compound. nih.gov

Future Directions and Research Gaps in Sanchinoside B2 Studies

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

A significant gap in Sanchinoside B2 research is a holistic understanding of its molecular mechanism of action. Integrated omics approaches offer a powerful strategy to unravel the complex biological networks influenced by this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target analyses to a systems-level view of its effects. nih.gov

Transcriptomics can identify genes whose expression is altered by this compound, while proteomics can reveal corresponding changes in protein levels. nih.gov Metabolomics, in turn, can map the downstream shifts in metabolic pathways. nih.gov Integrating these data streams allows for the reconstruction of complex networks, elucidating how this compound modulates cellular processes and identifying its primary targets and off-target effects. nih.govrsc.org For instance, an integrated multi-omics approach was successfully used to elucidate the mechanisms by which gypenosides, a related class of saponins (B1172615), ameliorate hypercholesterolemia, identifying seven critical genes/proteins that were significantly regulated at both transcriptional and translational levels. nih.gov A similar strategy applied to this compound could provide a comprehensive map of its bioactivity.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Identify genetic variations influencing response to this compound. | Personalized therapeutic strategies. |

| Transcriptomics | Determine which genes are up- or down-regulated by this compound. | Insight into affected signaling pathways. rsc.org |

| Proteomics | Quantify changes in the protein landscape of cells upon treatment. | Identification of direct protein targets and downstream effectors. nih.gov |

| Metabolomics | Analyze changes in small-molecule metabolites after exposure. | Understanding of metabolic reprogramming and functional outcomes. nih.gov |

Innovations in Biosynthetic Engineering for Sustainable and Targeted Production

The traditional extraction of this compound from plant sources faces challenges related to yield, purity, and sustainability. Biosynthetic engineering presents a promising alternative for large-scale, consistent, and sustainable production. nih.gov This involves harnessing microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, and engineering them with the necessary biosynthetic pathways to produce this compound.

This approach offers several advantages. Fermentation-based production is scalable and can be optimized to enhance yield, overcoming the limitations of plant cultivation. nih.gov Furthermore, synthetic biology tools allow for the targeted production of this compound, potentially reducing the formation of structurally similar but less active saponins, which can complicate purification. As has been explored for ginsenosides (B1230088), synthetic biology can also provide a platform for producing novel derivatives with enhanced therapeutic properties. nih.gov The process involves identifying the key enzymes in the this compound biosynthetic pathway, cloning the corresponding genes into a production host, and optimizing metabolic flux towards the final product. nih.gov

Rational Design of this compound Derivatives for Enhanced Specificity and Potency

While this compound shows therapeutic promise, its potency, specificity, and pharmacokinetic properties may be suboptimal. Rational drug design offers a pathway to develop novel derivatives with improved therapeutic profiles. This process begins with understanding the structure-activity relationship (SAR) of this compound—identifying the chemical moieties responsible for its biological effects.

Computational modeling and in silico screening can be used to predict how modifications to the this compound scaffold would affect its binding to target proteins. nih.gov Based on these predictions, a series of derivatives can be synthesized and tested for enhanced activity and specificity. For example, researchers designing derivatives of the natural compound α-Santonin used in silico screening against the COX-2 enzyme to guide their synthetic efforts, ultimately creating derivatives with improved inhibitory capabilities. nih.gov A similar approach could be applied to this compound to, for instance, increase its affinity for a specific cancer-related protein or improve its ability to cross the blood-brain barrier for neuroprotective applications.

Advanced Target Identification and Validation Strategies (e.g., CRISPR-Cas9, Chemogenomics)

Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action and potential side effects. Advanced strategies like CRISPR-Cas9-based genetic screens and chemogenomics are powerful tools for this purpose.

CRISPR-Cas9 technology allows for systematic, genome-wide loss-of-function or gain-of-function screens. nih.gov By treating a library of knockout cells with this compound, researchers can identify genes whose absence confers resistance or sensitivity to the compound, thus pinpointing its targets or essential pathway components. researchgate.net For example, a catalytically inactivated Cas9 (dCas9) can be used to specifically repress (CRISPRi) or activate (CRISPRa) gene transcription without cutting the DNA, providing a robust method for chemical-genetic screening. nih.gov

Chemogenomics complements this by systematically studying the interactions of a library of small molecules with a panel of protein targets. nih.gov By analyzing the interaction patterns, it's possible to infer the targets of this compound based on its chemical structure and biological activity profile. These platforms can accelerate the identification and validation of targets, providing a clearer path for clinical development. nih.gov

Table 2: Advanced Target Identification Methods for this compound

| Method | Description | Application to this compound |

|---|---|---|

| CRISPR-Cas9 Screening | Genome-wide knockout or activation screens to identify genes that modify cellular response to a compound. nih.gov | Identify genes that, when knocked out, make cells resistant to this compound, suggesting they are on the target pathway. researchgate.net |

| Chemogenomics | Correlating chemical structures with biological responses across a range of targets to identify protein-ligand interactions. nih.gov | Predict targets for this compound by comparing its activity profile to compounds with known targets. |

Exploration of Synergistic Interactions with Other Bioactive Compounds

Natural products often exhibit enhanced therapeutic effects when used in combination, a phenomenon known as synergy. genesispub.org Future research should explore the potential synergistic interactions between this compound and other bioactive compounds or conventional drugs. Such combinations could lead to more effective therapies with lower required doses, potentially reducing side effects. mdpi.com

Interactions can be pharmacodynamic, where compounds affect different targets in a complementary pathway, or pharmacokinetic, where one compound improves the absorption, distribution, metabolism, or excretion of another. genesispub.org For example, certain plant compounds can inhibit efflux pumps that remove drugs from cells, thereby increasing their intracellular concentration and efficacy. genesispub.org Studies could investigate whether this compound enhances the activity of chemotherapy agents in cancer cells or works synergistically with other anti-inflammatory compounds. The mechanisms of synergy can be complex, involving multiple targets, but understanding these interactions is key to developing effective combination therapies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Sanchinoside B2 (Ginsenoside Rh1) from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) or preparative HPLC. Purity validation requires spectroscopic methods (NMR, HRMS) and comparison with reference standards . Note that structural confirmation should include 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, as misidentification is common in triterpenoid saponins .

Q. How can researchers validate the identity and purity of this compound in experimental samples?

- Methodological Answer : Combine multiple analytical techniques:

- Spectroscopy : NMR (¹H, ¹³C, DEPT) for structural elucidation; HRMS for molecular formula confirmation.

- Chromatography : HPLC-UV or UPLC-PDA with retention time matching to authenticated standards.

- Elemental analysis (if applicable) to verify purity >95% .

- For novel derivatives, additional characterization (e.g., X-ray crystallography) may be required .

Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Prioritize assays aligned with its reported activities (e.g., immunomodulation, anti-inflammatory):

- Cytotoxicity : MTT assay using human cell lines (e.g., RAW264.7 macrophages).

- Anti-inflammatory : Measure TNF-α, IL-6 suppression via ELISA.

- Dose-response curves : Use logarithmic concentrations (1–100 μM) to establish EC₅₀ values.

Advanced Research Questions

Q. How can experimental design address contradictory data on this compound’s pharmacological effects across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Cell lines or animal models : Use isogenic cell lines or standardized disease models (e.g., LPS-induced inflammation in mice).

- Dosage and administration : Optimize pharmacokinetic profiling (e.g., bioavailability via oral vs. intraperitoneal routes).

- Batch-to-batch compound variability : Rigorous QC protocols (e.g., NMR purity checks) .

- Conduct meta-analyses of existing literature to identify confounding variables .

Q. What strategies optimize the yield of this compound in synthetic or semi-synthetic pathways?

- Methodological Answer : For semi-synthesis from protopanaxadiol-type precursors:

- Enzymatic modification : Use glycosyltransferases for regioselective sugar moiety addition.

- Solvent systems : Test polar aprotic solvents (DMSO, DMF) to enhance reaction efficiency.

- Process monitoring : Employ TLC or LC-MS for real-time reaction tracking.

- Document yield calculations as (mass of product / mass of starting material) × 100, and report deviations >5% .

Q. How should researchers design dose-escalation studies for this compound in vivo to balance efficacy and toxicity?

- Methodological Answer : Follow OECD guidelines for preclinical testing:

- Acute toxicity : Start with 10 mg/kg in rodents, escalating to 100 mg/kg with 72-hour observation.

- Subchronic studies : 28-day dosing with histopathological analysis of liver/kidney tissues.

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.

Q. What computational approaches predict the molecular targets of this compound?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina with crystal structures of putative targets (e.g., IL-23 receptor).

- Network pharmacology : Construct protein-protein interaction networks via STRING or KEGG.

- Validation : CRISPR/Cas9 knockout of predicted targets in cellular assays .

Data Analysis and Reporting Guidelines

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Assay limitations : Address differences in bioavailability (e.g., plasma protein binding in vivo).

- Metabolite profiling : Identify active metabolites via LC-HRMS and test their bioactivity.

- Statistical rigor : Use multivariate ANOVA to account for covariates (e.g., animal weight, diet) .

Q. What ethical and reproducibility standards apply to publishing this compound research?

- Methodological Answer :

- Data transparency : Share raw NMR/MS spectra, chromatograms, and experimental protocols as supplementary data.

- Ethical compliance : For animal studies, include IACUC approval codes and ARRIVE guidelines adherence.

- Replication : Provide detailed synthesis steps (solvent ratios, reaction times) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.